molecular formula C13H20ClNO B3098586 4-(3-ethylphenoxy)piperidine hydrochloride CAS No. 1338974-43-8

4-(3-ethylphenoxy)piperidine hydrochloride

Cat. No.: B3098586
CAS No.: 1338974-43-8
M. Wt: 241.76
InChI Key: DAYCXJYWXNGBIY-UHFFFAOYSA-N
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Description

4-(3-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-ethylphenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-ethylphenol with piperidine in the presence of a suitable base to form 4-(3-ethylphenoxy)piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

4-(3-ethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-ethylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(3-ethylphenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    4-(3-chlorophenoxy)piperidine hydrochloride: Similar in structure but with a chlorine atom instead of an ethyl group, leading to different chemical and biological properties.

    4-(3-methylphenoxy)piperidine hydrochloride: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions with biological targets.

    4-(3-phenoxy)piperidine hydrochloride:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

4-(3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCXJYWXNGBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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